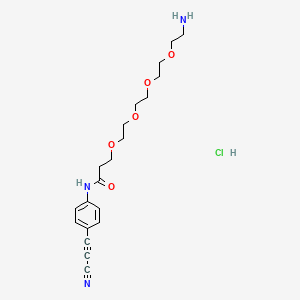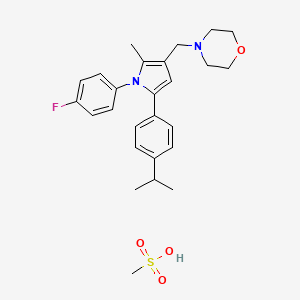
5-Aminolevulinic acid methyl ester-d3 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Aminolevulinic acid methyl ester-d3 (hydrochloride) is a deuterated form of 5-Aminolevulinic acid methyl ester hydrochloride. This compound is a derivative of 5-Aminolevulinic acid, which is a key intermediate in the biosynthesis of heme. The deuterated form is often used in scientific research to study metabolic pathways and mechanisms due to its stability and traceability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminolevulinic acid methyl ester-d3 (hydrochloride) typically involves the esterification of 5-Aminolevulinic acid with methanol-d3 in the presence of a suitable acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid
Solvent: Methanol-d3
Industrial Production Methods
Industrial production of 5-Aminolevulinic acid methyl ester-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Large-scale esterification: Using industrial reactors to mix 5-Aminolevulinic acid with methanol-d3.
Purification: The product is purified using crystallization or distillation techniques.
Quality Control: Ensuring the purity and stability of the compound through rigorous testing.
化学反应分析
Types of Reactions
5-Aminolevulinic acid methyl ester-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form amines or alcohols.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives.
科学研究应用
5-Aminolevulinic acid methyl ester-d3 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biosynthetic pathways.
Biology: Employed in studies of cellular metabolism and enzyme kinetics.
Medicine: Utilized in photodynamic therapy for the treatment of certain types of cancer, such as non-melanoma skin cancer.
Industry: Used in the production of photosensitizers for photodynamic therapy.
作用机制
The mechanism of action of 5-Aminolevulinic acid methyl ester-d3 (hydrochloride) involves its conversion to protoporphyrin IX, a photosensitizer. Upon exposure to light, protoporphyrin IX generates reactive oxygen species that cause cellular damage and apoptosis. This mechanism is particularly effective in targeting cancer cells due to their higher uptake of the compound.
相似化合物的比较
Similar Compounds
5-Aminolevulinic acid: The non-deuterated form, used in similar applications but with different stability and traceability properties.
Methyl aminolevulinate: Another ester derivative used in photodynamic therapy.
Hexaminolevulinate: A hexyl ester of 5-Aminolevulinic acid, more lipophilic and efficient in inducing protoporphyrin IX.
Uniqueness
5-Aminolevulinic acid methyl ester-d3 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and traceability in metabolic studies. This makes it a valuable tool in scientific research for studying complex biological processes and pathways.
属性
分子式 |
C5H10ClNO3 |
|---|---|
分子量 |
170.61 g/mol |
IUPAC 名称 |
trideuteriomethyl 4-amino-4-oxobutanoate;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c1-9-5(8)3-2-4(6)7;/h2-3H2,1H3,(H2,6,7);1H/i1D3; |
InChI 键 |
FXLKSZWVEHPCFM-NIIDSAIPSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC(=O)CCC(=O)N.Cl |
规范 SMILES |
COC(=O)CCC(=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)

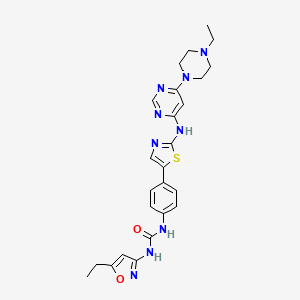


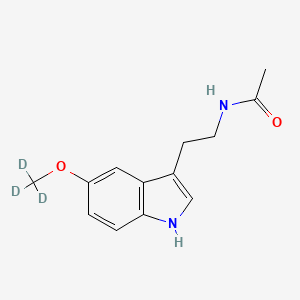
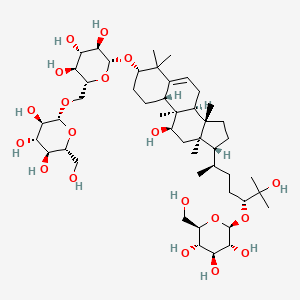
![1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol](/img/structure/B12423353.png)
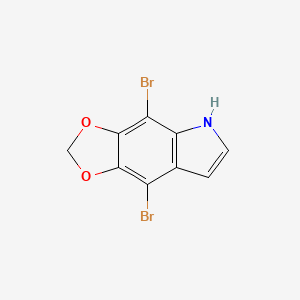
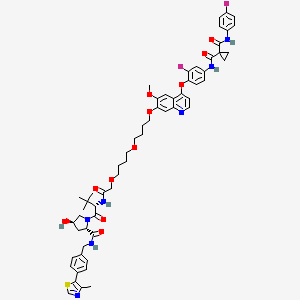
![(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12423375.png)
